![molecular formula C14H11FN2O2S2 B5682736 6-fluoro-4-[4-(methylsulfonyl)phenyl]-1,3-benzothiazol-2-amine](/img/structure/B5682736.png)
6-fluoro-4-[4-(methylsulfonyl)phenyl]-1,3-benzothiazol-2-amine
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Overview
Description
6-fluoro-4-[4-(methylsulfonyl)phenyl]-1,3-benzothiazol-2-amine is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
Mechanism of Action
The mechanism of action of 6-fluoro-4-[4-(methylsulfonyl)phenyl]-1,3-benzothiazol-2-amine involves the inhibition of specific enzymes and pathways that are involved in cell growth and survival. It has been shown to inhibit the activity of protein kinases, which are important regulators of cell signaling pathways. By inhibiting these pathways, this compound can induce apoptosis and inhibit the growth of cancer cells.
Biochemical and Physiological Effects
6-fluoro-4-[4-(methylsulfonyl)phenyl]-1,3-benzothiazol-2-amine has been shown to have various biochemical and physiological effects. In cancer cells, it can induce apoptosis and inhibit cell growth. In neurology, it has been shown to improve cognitive function and protect against neurodegeneration. In infectious diseases, it has shown potential as an antiviral and antibacterial agent.
Advantages and Limitations for Lab Experiments
One advantage of using 6-fluoro-4-[4-(methylsulfonyl)phenyl]-1,3-benzothiazol-2-amine in lab experiments is its high purity and stability. It can be easily synthesized and purified, making it a reliable compound for research. However, one limitation is its potential toxicity and side effects. Careful consideration must be taken when handling this compound in lab experiments.
Future Directions
There are many future directions for the research of 6-fluoro-4-[4-(methylsulfonyl)phenyl]-1,3-benzothiazol-2-amine. One potential direction is the development of new therapeutic applications for this compound. It has shown potential in various fields, and further research could lead to the discovery of new applications. Another direction is the optimization of the synthesis method to improve yield and reduce toxicity. Additionally, further studies on the mechanism of action and physiological effects of this compound could provide valuable insights for future research.
Synthesis Methods
The synthesis of 6-fluoro-4-[4-(methylsulfonyl)phenyl]-1,3-benzothiazol-2-amine involves the reaction of 2-aminobenzothiazole with 4-(methylsulfonyl)benzaldehyde in the presence of a catalyst and a solvent. The reaction proceeds under mild conditions and yields a high purity product.
Scientific Research Applications
6-fluoro-4-[4-(methylsulfonyl)phenyl]-1,3-benzothiazol-2-amine has been studied for its potential therapeutic applications in various fields such as cancer research, neurology, and infectious diseases. In cancer research, this compound has shown promising results in inhibiting the growth of cancer cells and inducing apoptosis. In neurology, it has been studied for its potential as a neuroprotective agent and for its ability to improve cognitive function. In infectious diseases, it has shown potential as an antiviral and antibacterial agent.
properties
IUPAC Name |
6-fluoro-4-(4-methylsulfonylphenyl)-1,3-benzothiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FN2O2S2/c1-21(18,19)10-4-2-8(3-5-10)11-6-9(15)7-12-13(11)17-14(16)20-12/h2-7H,1H3,(H2,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALBIMRAUYMTPKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C2=C3C(=CC(=C2)F)SC(=N3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FN2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Fluoro-4-[4-(methylsulfonyl)phenyl]-1,3-benzothiazol-2-amine |
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